4-Hydroxybutyl acetate

Übersicht

Beschreibung

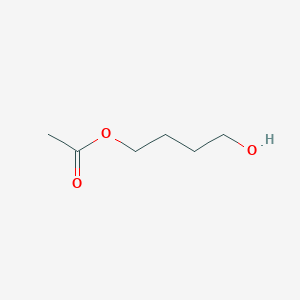

4-Hydroxybutyl acetate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a hydroxyl group and an acetate group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl acetate can be synthesized through the esterification of 4-hydroxybutanol with acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants, 4-hydroxybutanol and acetic acid, are fed into a reactor where they are mixed and heated in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxybutyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-acetoxybutanal.

Reduction: The acetate group can be reduced to yield 4-hydroxybutanol.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: 4-Acetoxybutanal

Reduction: 4-Hydroxybutanol

Substitution: Various substituted butyl acetates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Hydroxybutyl acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as esterification, oxidation, and reduction, thereby facilitating the construction of diverse chemical structures. Its reactivity is particularly useful for creating pharmaceuticals and other biologically active compounds.

Biological Applications

Solvent in Biochemical Assays

In biological research, this compound is utilized as a solvent in biochemical assays due to its ability to dissolve a wide range of substances without interfering with biological activity. This property is essential for conducting accurate and reproducible experiments.

Precursor in Pharmaceutical Synthesis

The compound is also a precursor in the synthesis of pharmaceuticals. Its functional groups allow it to be transformed into various therapeutic agents, contributing to drug development processes.

Industrial Applications

Production of Polymers and Coatings

this compound is extensively used in the production of polymers, resins, and coatings. Its reactivity enables it to form copolymers with other monomers such as acrylic acids and methacrylates. These copolymers exhibit enhanced properties like adhesion, weather resistance, and scratch resistance, making them suitable for high-performance coatings .

| Application Area | Details |

|---|---|

| Polymers | Used as a feedstock for synthesizing various polymers that exhibit desirable physical properties. |

| Coatings | Forms durable coatings that are resistant to environmental factors due to its unique chemical structure. |

| Adhesives | Enhances adhesion properties when used in adhesive formulations. |

Case Study 1: Use in Cancer Research

A study investigated the effects of N-butyl-N-(4-hydroxybutyl) nitrosamine (a derivative) on bladder cancer induction in rat models. The findings indicated that the compound influences metabolic pathways related to carcinogenesis, highlighting its relevance in cancer research .

Case Study 2: Antifungal Activity

Research on bioactive compounds from Streptomyces species demonstrated that conjugates involving this compound exhibited significant antifungal activity against pathogens like Botrytis cinerea. This application underscores the compound's potential in agricultural biotechnology .

Wirkmechanismus

The mechanism of action of 4-hydroxybutyl acetate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the acetate group can undergo hydrolysis and esterification. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybutyrate: Similar in structure but lacks the acetate group.

Butyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Hydroxybutyl propionate: Similar but with a propionate group instead of an acetate group.

Uniqueness: 4-Hydroxybutyl acetate is unique due to the presence of both a hydroxyl group and an acetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

4-Hydroxybutyl acetate (HBA) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and implications in health and disease, particularly focusing on its role in cancer development and other biological processes.

This compound is a derivative of butanol and acetic acid, characterized by its hydroxyl group which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

Metabolism and Toxicology

Research indicates that this compound undergoes metabolic conversion in vivo, notably in rat models. The compound is a precursor to N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN), a known carcinogen. Studies have demonstrated that BBN induces bladder cancer through the activation of signaling pathways involving phospholipase Cε (PLCε) and Ras proteins, suggesting that HBA may play a crucial role in this carcinogenic process .

Table 1: Summary of Metabolic Pathways Involving this compound

| Compound | Metabolite | Enzyme Involved | Biological Effect |

|---|---|---|---|

| This compound | N-butyl-N-(4-hydroxybutyl) nitrosamine | Cytochrome P450 enzymes | Carcinogenic activity in bladder tissue |

| N-butyl-N-(4-hydroxybutyl) nitrosamine | Reactive metabolites | Various CYP isoforms | DNA damage and tumorigenesis |

Case Studies

- Cancer Induction Studies : A pivotal study investigated the effects of PLCε knockdown on BBN-mediated bladder cancer induction in mice. The results indicated that PLCε plays a significant role in the clonal expansion of initiated cells following BBN exposure. Knockout models showed reduced tumorigenesis, emphasizing the importance of HBA-derived metabolites in cancer progression .

- Comparative Susceptibility : Another study examined the differences in susceptibility to BBN among various rat strains. It was found that certain strains produced lower levels of BBN metabolites due to variations in cytochrome P450 enzyme activity, thus exhibiting reduced susceptibility to carcinogenic effects .

Eigenschaften

IUPAC Name |

4-hydroxybutyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVQOAUAIBIIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.